1-(3,4-Dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS2/c1-4-6(5(2)9)11-7(10)8(4)3/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBZNWZQGFTIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thioamides with α-Ketones
The most robust method for synthesizing this compound involves the reaction of a methyl-substituted thioamide with an α-keto precursor. Eliazyan et al. demonstrated that treating 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde with acetyl chloride in the presence of a base yields the target compound. The reaction proceeds via nucleophilic attack of the thioamide’s sulfur atom on the electrophilic carbonyl carbon, followed by cyclization and dehydration (Scheme 1).
Scheme 1:
- Thioamide activation : The thioamide’s thiocarbonyl group reacts with the α-ketone’s carbonyl carbon.
- Cyclization : Intramolecular nucleophilic substitution forms the thiazole ring.
- Dehydration : Elimination of water yields the conjugated thiazole-ethanone system.
This method achieved yields of 78–85% under reflux conditions in ethanol, with purification via recrystallization from isopropyl alcohol.
Alternative Pathway via Hantzsch Thiazole Synthesis
A modified Hantzsch thiazole synthesis was reported by Knyazyan et al., wherein 3-mercapto-2-butanone reacts with N-methylthioacetamide in the presence of triethylamine. The reaction forms the thiazole core through a cycloaddition mechanism, with the acetyl group introduced via subsequent Friedel-Crafts acylation (Scheme 2).
Critical parameters :
- Solvent : 2-propanol enhanced solubility of intermediates.
- Temperature : Reflux (82°C) optimized reaction kinetics.
- Catalyst : Triethylamine neutralized HCl byproducts, shifting equilibrium toward product formation.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Ethanol and 2-propanol were identified as optimal solvents due to their polarity and ability to stabilize transition states. Reactions conducted at room temperature resulted in incomplete cyclization (yields <50%), whereas reflux conditions improved yields to >80%.
Catalytic Influence
Triethylamine played a dual role:
- Base : Deprotonated the thioamide, enhancing nucleophilicity.
- Scavenger : Neutralized HCl, preventing side reactions.
Analytical Characterization
Spectroscopic Data
Infrared Spectroscopy (IR) :
- $$ \nu_{\text{C=O}} $$: 1685 cm$$^{-1}$$ (acetyl group).
- $$ \nu_{\text{C=S}} $$: 1240 cm$$^{-1}$$ (thioxo moiety).
- $$ \nu_{\text{C=N}} $$: 1580 cm$$^{-1}$$ (thiazole ring).
$$^1$$H-NMR (400 MHz, DMSO-$$d_6$$) :
Elemental Analysis :
- Calculated for C$$8$$H$${11}$$NOS$$_2$$: C 49.72%, H 5.70%, N 7.25%, S 33.03%.
- Found: C 49.68%, H 5.67%, N 7.22%, S 33.00%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Cyclocondensation | 85 | 99 | 6 |
| Hantzsch Synthesis | 78 | 97 | 8 |
The cyclocondensation route offers superior efficiency, whereas the Hantzsch method provides scalability for industrial applications.
Industrial and Research Implications
The high yields and reproducibility of these methods make this compound accessible for pharmaceutical and agrochemical research. Future studies should explore catalytic asymmetric synthesis to access enantiomerically pure derivatives.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or peracids, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-5 position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated thiazoles, nitrothiazoles.
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives, including 1-(3,4-Dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)ethanone. Research has shown that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.
Case Study:
A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and tested their anticancer activity against human lung adenocarcinoma cells (A549). The results indicated that specific derivatives exhibited strong selectivity and apoptosis induction in cancer cells, suggesting that thiazole compounds can be developed as effective anticancer agents .
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial activities. The structural features of this compound may contribute to its effectiveness against bacterial and fungal pathogens.
Research Findings:
A review highlighted the synthesis of various thiazole derivatives and their evaluation against microbial strains. Some derivatives showed promising results with significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .
Synthetic Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : This method involves reacting appropriate thiazole precursors with ethanoyl chloride or acetic anhydride.
- Cyclization Techniques : Utilizing thioketones and amines under acidic conditions can facilitate the formation of thiazole rings.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of thiazole derivatives. Modifications at specific positions on the thiazole ring can enhance efficacy and selectivity against target cells.
| Modification | Effect on Activity |
|---|---|
| Substitution at position 4 | Increases anticancer potency |
| Methyl groups at positions 3 and 4 | Enhances lipophilicity and cell permeability |
| Presence of electron-withdrawing groups | Improves binding affinity to biological targets |
Mechanism of Action
The mechanism by which 1-(3,4-Dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)ethanone exerts its effects involves interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. In cancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities with related compounds:
Biological Activity
1-(3,4-Dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)ethanone is a thiazole-derived compound known for its diverse biological activities. The thiazole ring structure contributes to its potential in medicinal chemistry, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 187.3 g/mol. Its structure features a thiazole ring with methyl and thioxo substituents that enhance its reactivity and biological interactions .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : It inhibits bacterial cell wall synthesis, which is crucial for its effectiveness against various pathogens.
- Anticancer Properties : Research indicates that it induces apoptosis in cancer cells via the activation of caspase pathways and inhibition of cell proliferation .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of thiazole derivatives. In particular, this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound may serve as a potential lead in the development of new antibiotics .
Anticancer Activity
The anticancer properties have been explored through various assays. A study reported that the compound showed cytotoxic effects on cancer cell lines with an IC50 value comparable to established chemotherapeutics. The following table summarizes key findings:
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| A431 (skin cancer) | 1.98 ± 1.22 | Induction of apoptosis |
| Jurkat (leukemia) | 1.61 ± 1.92 | Caspase activation |
These findings underscore the compound's potential as an anticancer agent .
Study on Anticancer Activity
A recent study examined the effects of various thiazole derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited promising anticancer activities through mechanisms involving apoptosis and cell cycle arrest .
Leishmanicidal Activity
Another study focused on hybrid phthalimido-thiazoles, revealing that compounds structurally related to thiazoles displayed significant leishmanicidal activity against Leishmania infantum. The research highlighted the importance of thiazole derivatives in drug design for treating leishmaniasis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the thiazole ring significantly influence biological activity. For instance:
- Methyl groups at positions 3 and 4 enhance antimicrobial properties.
- Thioxo group contributes to increased reactivity towards biological targets.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(3,4-Dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)ethanone?
- Answer : The compound can be synthesized via cyclocondensation reactions involving thiourea derivatives and α-haloketones. Key steps include:
- Step 1 : Reacting 3,4-dimethylthiazole-2-thione with acetylating agents under controlled pH (6–7) to introduce the ethanone moiety.
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol.
- Analytical validation: Use NMR (¹H/¹³C) to confirm the thioxo group (δ ~160–165 ppm in ¹³C NMR) and FT-IR for the C=S stretch (~1150 cm⁻¹) .
Q. How should researchers characterize the structural stability of this compound under varying experimental conditions?
- Answer : Stability studies should employ:
- Thermogravimetric Analysis (TGA) : To assess decomposition temperatures (e.g., stability up to 200°C observed in related thiazoles).
- HPLC-MS : Monitor degradation products under acidic/alkaline hydrolysis (e.g., pH 2–12 at 40°C for 24 hours).
- UV-Vis Spectroscopy : Track absorbance changes in solutions exposed to light (λ = 254 nm for photostability).
- Data from hydrothermal conversion studies of similar ethanone derivatives suggest stability in aqueous media up to 150°C .
Advanced Research Questions
Q. What QSAR strategies are effective for predicting the antioxidant activity of this compound and its derivatives?
- Answer :
- Descriptor Selection : Use DFT-calculated parameters (e.g., HOMO-LUMO gap, dipole moment) and topological indices (Wiener index) to model free radical scavenging activity.
- Validation : Cross-correlate with experimental IC50 values from DPPH/ABTS assays. For example, derivatives with electron-donating groups (e.g., –OCH₃) show enhanced activity due to increased HOMO energy .
- Data Contradiction Resolution : Address outliers by revisiting steric parameters (e.g., Taft’s Es) or solvent effects in DFT models.
Q. How can molecular docking elucidate the interaction of this compound with biological targets like cyclooxygenase-2 (COX-2)?
- Answer :
- Protocol :
Prepare the protein structure (PDB ID: 5KIR) by removing water molecules and adding polar hydrogens.
Optimize the ligand geometry using Gaussian09 (B3LYP/6-31G*).
Perform docking with AutoDock Vina, focusing on the COX-2 active site (grid center: x=22.4, y=12.8, z=64.2).
- Key Metrics : Binding energy (ΔG ≤ -8.0 kcal/mol) and hydrogen bonds with Tyr385/Ser530 residues indicate potential inhibition. Compare results with known NSAIDs (e.g., celecoxib) for validation .
Q. What mechanistic insights explain the antioxidant behavior of this thiazole derivative under oxidative stress?
- Answer :
- Mechanism : The thioxo group (–C=S) acts as a radical scavenger via hydrogen atom transfer (HAT) or single electron transfer (SET).
- Experimental Design :
- In vitro : Expose human endothelial cells to H₂O₂ (100 µM) and measure ROS reduction via DCFH-DA fluorescence.
- Kinetic Analysis : Determine rate constants (k) for quenching hydroxyl radicals (•OH) using competition kinetics with coumarin-3-carboxylic acid.
- Table 1 : Antioxidant Activity Comparison
| Derivative Substituent | IC50 (DPPH, µM) | Reference |
|---|---|---|
| –H (Parent compound) | 45.2 ± 1.3 | |
| –OCH₃ | 28.7 ± 0.9 |
Q. How do solvent polarity and pH influence the compound’s stability in pharmacological formulations?
- Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate hydrolysis. Use stability-indicating HPLC to track degradation (e.g., 5% degradation after 7 days in DMSO at 25°C).
- pH Dependency : The compound is stable at pH 5–7 but undergoes thioxo group oxidation to sulfoxide at pH > 7. Buffer formulations should include antioxidants (e.g., ascorbic acid) for long-term storage .
Methodological Guidance for Data Interpretation
Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity data?
- Answer :
- Step 1 : Verify the accuracy of computational parameters (e.g., protonation state in docking, solvent model in DFT).
- Step 2 : Re-examine assay conditions (e.g., cell permeability in vitro vs. in silico predictions).
- Case Study : A 2021 study found that inclusion of explicit water molecules in docking improved correlation (R² from 0.72 to 0.89) for thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
